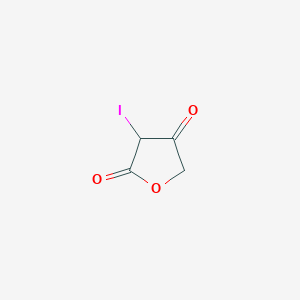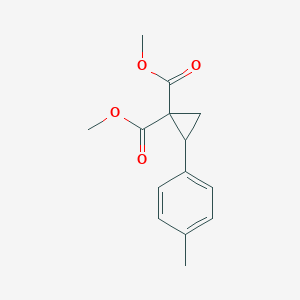
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with two ester groups and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with nitriles in the presence of Lewis acids like tin(IV) chloride to form pyrrolines and pyrroles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.
Solvents: Reactions are typically carried out in polar solvents such as nitromethane or dichloroethane.
Major Products
Pyrrolines and Pyrroles: These are the major products formed when the compound undergoes cycloaddition reactions with nitriles.
科学的研究の応用
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action for dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate in cycloaddition reactions involves the activation of the cyclopropane ring by a Lewis acid. This activation leads to the formation of a zwitterionic intermediate, which then undergoes nucleophilic attack by the nitrile to form the final product . The reaction proceeds with either retention or inversion of configuration, depending on the specific conditions .
類似化合物との比較
Similar Compounds
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the aryl substitution, making it less reactive in certain cycloaddition reactions.
Uniqueness
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.
特性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC名 |
dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3 |
InChIキー |
YVJRGTPYSGZBSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


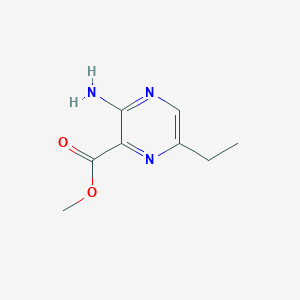
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)

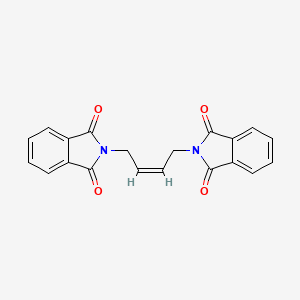
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

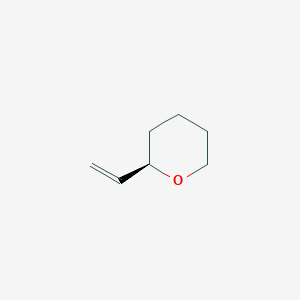
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
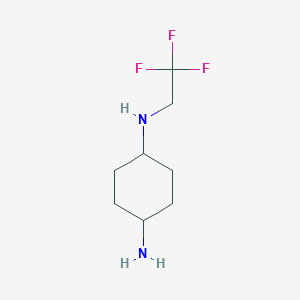
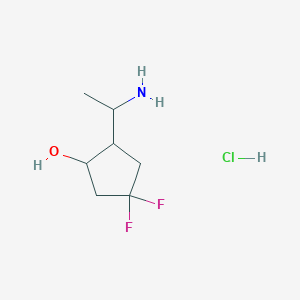
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
